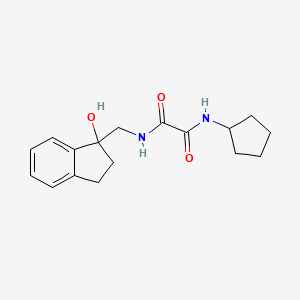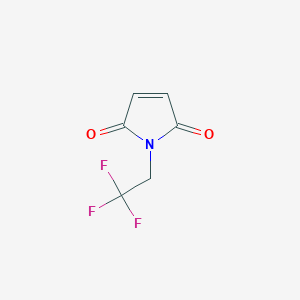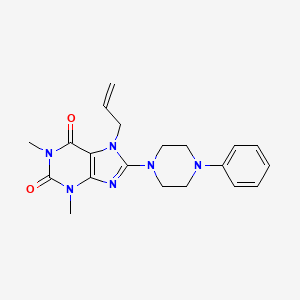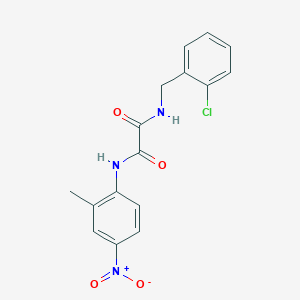
N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, commonly known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule compound that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
作用機序
CPI-613 targets the N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for energy production in cancer cells. By inhibiting these enzymes, CPI-613 disrupts the this compound cycle and reduces the production of adenosine triphosphate (ATP), which is required for cell survival. This leads to the death of cancer cells through apoptosis.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the this compound cycle, which reduces the production of ATP and leads to the death of cancer cells. CPI-613 also induces oxidative stress in cancer cells, which further contributes to their death. Additionally, CPI-613 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
実験室実験の利点と制限
CPI-613 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential as an anticancer agent. However, CPI-613 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and purification. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research and development of CPI-613. One potential direction is the optimization of its use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the development of CPI-613 analogs with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CPI-613 and its potential as a treatment for various types of cancer.
合成法
CPI-613 is synthesized by the condensation of cyclopentanone with 2,3-dihydro-1H-inden-1-one in the presence of sodium methoxide. The resulting product is then reacted with oxalyl chloride to form the oxalamide moiety. The final step involves the reaction of the oxalamide with N-methylpiperazine to yield CPI-613.
科学的研究の応用
CPI-613 has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting the N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide cycle, which is upregulated in cancer cells. CPI-613 has been tested in various cancer cell lines, including pancreatic, lung, and ovarian cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
特性
IUPAC Name |
N'-cyclopentyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15(16(21)19-13-6-2-3-7-13)18-11-17(22)10-9-12-5-1-4-8-14(12)17/h1,4-5,8,13,22H,2-3,6-7,9-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGJRQHECCPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)


![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)


![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)
